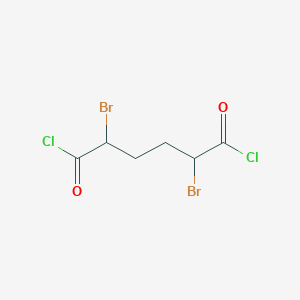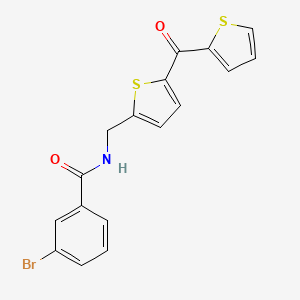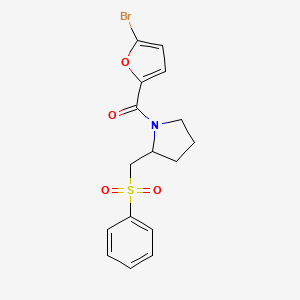
2,5-Dibromohexanedioyl dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dibromohexanedioyl dichloride is a useful research compound. Its molecular formula is C6H6Br2Cl2O2 and its molecular weight is 340.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Thiophene Derivatives
A study by Ikram et al. (2015) reported the synthesis of various thiophene derivatives using 2,5-Dibromohexanedioyl dichloride. These compounds were synthesized via a palladium-catalyzed Suzuki cross-coupling reaction and showed promising haemolytic, biofilm inhibition, and anti-thrombolytic activities, indicating potential medicinal applications (Ikram et al., 2015).
Educational Laboratory Experiment
Wagner and Marshall (2010) designed a laboratory experiment for undergraduate organic chemistry students focusing on the unimolecular nucleophilic substitution (SN1) reaction. The experiment involved synthesizing 2,5-dichloro-2,5-dimethylhexane from 2,5-dimethyl-2,5-hexanediol using concentrated hydrochloric acid, highlighting the utility of this compound in educational settings (Wagner & Marshall, 2010).
Study in Halogen Bonding
Mocilac and Gallagher (2014) utilized this compound in the synthesis of macrocycles that were analyzed for their halogen and weaker hydrogen bonding. This research provides insights into the role of halogen bonding in supramolecular chemistry (Mocilac & Gallagher, 2014).
Synthesis of Non-Chiral Analogue of 2-Aminoadipic Acid
Kubyshkin et al. (2007) reported the synthesis of a non-chiral, rigid analogue of 2-aminoadipic acid from dimethyl-meso-2,5-dibromohexanedioate. This research contributes to the development of novel compounds in the field of organic chemistry (Kubyshkin et al., 2007).
Conducting Polythiophene Synthesis
Meng et al. (2003) demonstrated the synthesis of a highly conducting poly(3,4-ethylenedioxythiophene) using 2,5-dibromo-3,4-ethylenedioxythiophene, a derivative of this compound. This solid-state polymerization is significant in the field of conductive materials (Meng et al., 2003).
Thiophene Derivatives and DFT Calculations
Khan et al. (2015) conducted a study on thiophene derivatives synthesized from thiophene-2,5-dicarbonyl dichloride, providing insights into the molecular structures and DFT calculations. This research is relevant to the understanding of molecular properties in chemistry (Khan et al., 2015).
Bio-Based Monomers from Biomass Resources
Arnaud et al. (2017) explored the synthesis of 2,5-hexanedione, a compound derived from biomass resources, using this compound. This research is significant in the development of sustainable and bio-based chemicals (Arnaud et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
2,5-dibromohexanedioyl dichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2Cl2O2/c7-3(5(9)11)1-2-4(8)6(10)12/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIRTQXSYVCPKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)Cl)Br)C(C(=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2,3-dihydro-1H-indene-5-carboxylate](/img/structure/B3004954.png)

![2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid](/img/structure/B3004957.png)


![1-[4-(4-Methylazepane-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B3004964.png)
![Methyl 4-fluoro-3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3004966.png)

![8-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3004968.png)
![(Z)-6-(5-((2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B3004970.png)

![N-(5-chloro-2-methylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3004975.png)
![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B3004976.png)
